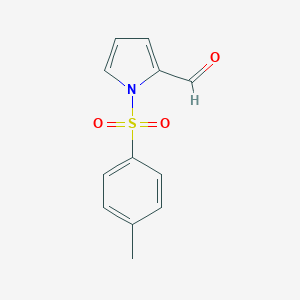

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJROQSNDRWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408636 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102619-05-6 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a valuable building block in organic and medicinal chemistry.[1][2][3] This document details the synthetic route, experimental protocols, and comprehensive characterization data for the target compound.

Introduction

This compound, also known as 1-tosyl-1H-pyrrole-2-carbaldehyde, serves as a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds.[1][3] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the pyrrole ring and provides a handle for further chemical transformations. The aldehyde functionality at the 2-position is a versatile group for elaborating the molecular structure.

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.[4][5][6] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5]

Synthetic Pathway

The synthesis of this compound is a two-step process starting from pyrrole. The first step involves the N-tosylation of pyrrole with p-toluenesulfonyl chloride. The resulting 1-(p-toluenesulfonyl)pyrrole is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the C2 position of the pyrrole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

A detailed procedure for the N-tosylation of pyrrole can be found in the chemical literature. A general representative protocol is as follows:

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), pyrrole is added dropwise at 0 °C. The mixture is stirred at this temperature for a specified time, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The following protocol is based on established Vilsmeier-Haack formylation procedures and the characterization data of the target compound.[4][5][7]

To a stirred solution of anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1-(p-toluenesulfonyl)pyrrole in an anhydrous solvent (e.g., 1,2-dichloroethane) is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is subsequently heated to a specified temperature (e.g., 80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[4]

After completion, the reaction mixture is cooled to room temperature and poured into a stirred mixture of ice and water. The mixture is then neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until a basic pH is achieved. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a bluish solid.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.[7]

| Parameter | Value | Reference |

| Yield | 85% | [7] |

| Physical State | Bluish solid | [7] |

| Melting Point | 107-109 °C | [7] |

| Molecular Formula | C₁₂H₁₁NO₃S | [8] |

| Molecular Weight | 249.29 g/mol | [8] |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃) | δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 | [7] |

| HRMS (M+H)⁺ | Calculated: 250.0538, Found: 250.0537 | [7] |

| IR (KBr, cm⁻¹) | 2895, 1666, 1538, 1421, 1251, 1153, 670 | [7] |

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed experimental protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The Vilsmeier-Haack reaction proves to be an efficient method for the preparation of this important synthetic intermediate.

References

- 1. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 2. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | C12H11NO3S | CID 5132995 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a key building block in modern organic synthesis. Its unique electronic and steric characteristics, imparted by the electron-withdrawing p-toluenesulfonyl (tosyl) protecting group, make it a versatile intermediate for the synthesis of a wide array of functionalized pyrrole derivatives with potential applications in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the tosyl group on the pyrrole nitrogen significantly influences the reactivity of both the pyrrole ring and the aldehyde functionality.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃S | [1] |

| Molecular Weight | 249.29 g/mol | [1] |

| CAS Number | 102619-05-6 | [1] |

| Appearance | Bluish solid | [2] |

| Melting Point | 107-109 °C | [2] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde | [1] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 | [2] |

| Infrared (KBr) | 2895, 1666, 1538, 1421, 1251, 1153, 670 cm⁻¹ | [2] |

| High-Resolution Mass Spectrometry (HRMS) | calcd for C₁₂H₁₂NO₃S [M+H]⁺ 250.0538, found 250.0537 | [2] |

Synthesis and Reactivity

The tosyl group serves as both a protecting group for the pyrrole nitrogen and an activating group, influencing the regioselectivity of reactions on the pyrrole ring. The aldehyde group at the 2-position is a versatile handle for a variety of chemical transformations. This compound is a valuable intermediate in the synthesis of complex molecules, including potential anti-inflammatory and anti-cancer agents.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from pyrrole. First, pyrrole is formylated to produce pyrrole-2-carboxaldehyde, which is then N-tosylated.

References

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde (CAS No. 102619-05-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the potential hazards associated with 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde (CAS No. 102619-05-6). This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.[1]

Core Properties and Identification

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde, also known as 1-Tosyl-1H-pyrrole-2-carbaldehyde, is a pyrrole derivative containing a tosyl protecting group and an aldehyde functional group.[2] Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 102619-05-6 | [1][3] |

| Molecular Formula | C₁₂H₁₁NO₃S | [1] |

| Molecular Weight | 249.29 g/mol | [3] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carboxaldehyde | [3] |

| Synonyms | 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, 1-Tosylpyrrole-2-aldehyde, 1-Tosylpyrrole-2-carboxaldehyde | [1] |

| PubChem CID | 5132995 | [1] |

| MDL Number | MFCD00671580 | [1] |

Physicochemical Properties

The known physical and chemical properties of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde are presented in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 94 - 97 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Store at room temperature | [1] |

Hazard Identification and Safety

There is some conflicting information regarding the hazard classification of this compound. While some safety data sheets indicate that it does not meet the criteria for classification in any hazard class, other sources provide GHS hazard statements. It is prudent to handle this chemical with appropriate caution.

GHS Hazard Statements (as indicated by some suppliers):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

General Synthetic Approach (Vilsmeier-Haack Reaction):

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide (e.g., phosphorus oxychloride) with a substituted amide (e.g., N,N-dimethylformamide).

-

Reaction with Pyrrole Derivative: The tosyl-protected pyrrole would then be added to the pre-formed Vilsmeier reagent.

-

Workup: The reaction mixture is typically quenched with water or a basic solution to hydrolyze the intermediate and yield the aldehyde product.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Visualizations

To further illustrate the relationships and workflows associated with this chemical, the following diagrams are provided.

References

Unraveling the Potential Mechanism of Action of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is not available in the current scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the known chemical reactivity and biological activities of its constituent functional groups: the p-toluenesulfonyl (tosyl) group, the pyrrole ring, and the aldehyde moiety. The experimental protocols and pathway diagrams provided are illustrative examples of how one might investigate these hypotheses.

Introduction

This compound, also known as 1-tosyl-1H-pyrrole-2-carbaldehyde, is a heterocyclic organic compound. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents, its intrinsic biological activity remains largely unexplored. This guide aims to provide researchers, scientists, and drug development professionals with a theoretical framework for understanding the potential mechanism of action of this compound, thereby stimulating further investigation into its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 102619-05-6 |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Hypothesized Mechanism of Action

The chemical structure of this compound suggests several potential mechanisms through which it could exert biological effects. These are primarily centered around the reactivity of the aldehyde group and the potential for the entire molecule to act as an inhibitor of specific enzymes.

Covalent Modification of Target Proteins via the Aldehyde Group

The aldehyde functional group is an electrophilic center capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function.

A proposed signaling pathway for this mechanism is outlined below:

Inhibition of Aldehyde Dehydrogenase (ALDH)

Given its aldehyde structure, this compound could potentially act as a substrate or inhibitor for enzymes that metabolize aldehydes, such as aldehyde dehydrogenase (ALDH). Inhibition of ALDH can lead to the accumulation of cytotoxic aldehydes and has been explored as a therapeutic strategy in cancer.

Modulation of Inflammatory Pathways

Pyrrole derivatives are known to possess anti-inflammatory properties. The tosyl group, being a good leaving group, could facilitate interactions with enzymes involved in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

A potential workflow to investigate the anti-inflammatory effects is depicted below:

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and cellular assays can be employed.

Protocol for Assessing Covalent Binding to a Model Protein

Objective: To determine if this compound can covalently modify a model protein rich in nucleophilic residues.

Methodology:

-

Protein Incubation: Incubate a solution of a model protein (e.g., bovine serum albumin, BSA) with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for different time points.

-

Mass Spectrometry Analysis: Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS) to detect any increase in the molecular weight of the protein, which would indicate covalent adduction.

-

Tryptic Digestion and LC-MS/MS: Perform in-solution tryptic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the specific amino acid residues that have been modified.

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against ALDH enzymes.

Methodology:

-

Enzyme Source: Use commercially available recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH2).

-

Assay Principle: The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, NAD⁺, the ALDH enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the ALDH substrate (e.g., propionaldehyde).

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the compound.

A logical workflow for enzyme inhibition studies is presented below:

Conclusion

While this compound is established as a valuable synthetic building block, its own biological activities and mechanism of action remain an open area for research. The hypotheses presented in this guide, based on its chemical structure, suggest that it may act through covalent modification of proteins, inhibition of enzymes like ALDH, or modulation of inflammatory pathways. The proposed experimental protocols provide a roadmap for researchers to begin to elucidate the pharmacological profile of this intriguing molecule. Further investigation is warranted to uncover its potential therapeutic applications.

Spectroscopic and Synthetic Profile of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile organic compound, 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde. This key intermediate is instrumental in the synthesis of a variety of biologically active molecules and functional materials.[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a foundational synthetic protocol.

Physicochemical Properties

This compound, also known as 1-tosylpyrrole-2-carbaldehyde, is a stable crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol [2] |

| CAS Number | 102619-05-6[2] |

| Appearance | White to slightly pale purple crystalline powder |

| Melting Point | 94-98 °C |

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, along with the fragmentation pattern observed in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented in Table 2 was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.65 | s | - | 1H | Aldehyde (-CHO) |

| 7.80 | d | 8.2 | 2H | Aromatic (ortho to SO₂) |

| 7.45 | dd | 1.8, 3.5 | 1H | Pyrrole (H-5) |

| 7.30 | d | 8.2 | 2H | Aromatic (meta to SO₂) |

| 7.05 | dd | 1.8, 4.0 | 1H | Pyrrole (H-3) |

| 6.40 | t | 3.7 | 1H | Pyrrole (H-4) |

| 2.40 | s | - | 3H | Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts in Table 3 are reported in ppm relative to the CDCl₃ solvent peak.

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 181.0 | Aldehyde (C=O) |

| 145.5 | Aromatic (C-SO₂) |

| 135.0 | Aromatic (C-CH₃) |

| 134.5 | Pyrrole (C-2) |

| 130.0 | Aromatic (meta to SO₂) |

| 128.0 | Aromatic (ortho to SO₂) |

| 125.0 | Pyrrole (C-5) |

| 122.0 | Pyrrole (C-3) |

| 112.0 | Pyrrole (C-4) |

| 21.5 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. Key absorption frequencies are listed in Table 4.

Table 4: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1675 | Strong | C=O stretch (aldehyde) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1370 | Strong | S=O stretch (asymmetric) |

| 1175 | Strong | S=O stretch (symmetric) |

| 1140 | Medium | C-N stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₄H₄NCHO]⁺ (Toluenesulfonyl cation) |

| 94 | [C₄H₄NCHO]⁺ (Pyrrole-2-carboxaldehyde cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Experimental Protocols

Synthesis of this compound

Materials:

-

1-(p-Toluenesulfonyl)pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the solution of the protected pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra at room temperature.

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the sample was prepared on a potassium bromide (KBr) plate, or the sample was analyzed as a KBr pellet.

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: An electron ionization mass spectrometer.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was performed at 70 eV.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

An In-Depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a pyrrole ring N-substituted with a p-toluenesulfonyl (tosyl) group and bearing an aldehyde at the 2-position, this molecule offers a unique combination of reactivity and structural features. The tosyl group enhances the electrophilicity of the pyrrole ring, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1] Researchers have effectively leveraged this compound in the design of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1][2] Its aldehyde functionality readily participates in nucleophilic additions and condensation reactions, further expanding its synthetic utility.[2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of this compound and its derivatives, with a focus on their potential in drug discovery and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process that begins with the tosylation of pyrrole, followed by formylation of the resulting 1-tosylpyrrole.

Step 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

Reaction: Pyrrole reacts with p-toluenesulfonyl chloride in the presence of a base to yield 1-(p-toluenesulfonyl)pyrrole.

Experimental Protocol:

-

Materials: Pyrrole, p-toluenesulfonyl chloride, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), water, methanol, anhydrous sodium sulfate.

-

Procedure:

-

Under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) is added dropwise to a suspension of 60% sodium hydride (3.13 g) in anhydrous THF (20 mL).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) is then added, and the mixture is stirred for an additional 3 hours at room temperature.

-

Upon completion of the reaction, water is added to the mixture, and the organic layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is recrystallized from a mixture of methanol and water (35 mL each).

-

The crystals are collected by filtration and dried under vacuum to afford 1-tosyl-1H-pyrrole.

-

-

Yield: 99%

Step 2: Synthesis of this compound

Reaction: 1-(p-Toluenesulfonyl)pyrrole undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol (General):

-

Materials: 1-(p-Toluenesulfonyl)pyrrole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), an appropriate solvent (e.g., dichloromethane), and a quenching solution (e.g., sodium acetate in water).

-

Procedure:

-

The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride with N,N-dimethylformamide.

-

1-(p-Toluenesulfonyl)pyrrole is then treated with the Vilsmeier reagent.

-

The reaction mixture is subsequently hydrolyzed to yield this compound.

-

Note: While a specific yield for this reaction was not found in the searched literature, the Vilsmeier-Haack reaction is generally a high-yielding procedure for electron-rich heterocycles.

Derivatives of this compound and their Synthesis

The aldehyde group of this compound is a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have been explored for various biological activities.

Synthesis of Schiff Base, Hydrazone, and Thiosemicarbazone Derivatives

These derivatives are typically synthesized through a condensation reaction between this compound and a primary amine, hydrazine, or thiosemicarbazide, respectively.

General Experimental Protocol:

-

Materials: this compound, appropriate primary amine/hydrazine/thiosemicarbazide, a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., glacial acetic acid).

-

Procedure:

-

Equimolar amounts of this compound and the respective amine, hydrazine, or thiosemicarbazide are dissolved in a suitable solvent.

-

A few drops of an acid catalyst are added to the mixture.

-

The reaction mixture is typically refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

-

Biological Activities and Potential Therapeutic Applications

Derivatives of pyrrole and related aldehydes have demonstrated a broad spectrum of biological activities, suggesting the therapeutic potential of this compound analogs.

Anticancer Activity

Pyrrole derivatives are a promising class of therapeutic agents in oncology, capable of modulating various biological processes crucial for cancer cell survival and proliferation. While specific data for this compound derivatives is limited in the available literature, related compounds have shown significant cytotoxic and antiproliferative effects. For instance, tetrasubstituted pyrrole derivatives have shown toxicity against human epithelial melanoma A375 cells with IC50 values in the micromolar range, and their anticancer activity is linked to the activation of apoptotic cell-death pathways.[3]

Table 1: Anticancer Activity of Representative Pyrrole and Hydrazone Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) |

| Tetrasubstituted Pyrrole Derivative | A375 (Melanoma) | Cytotoxicity | 10 - 27 |

| Pyrrolidone Hydrazone | PPC-1 (Prostate) | Antiproliferative | 2.5 - 20.2 |

| Pyrrolidone Hydrazone | IGR39 (Melanoma) | Antiproliferative | 2.5 - 20.2 |

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Experimental Protocol for Anticancer Activity Evaluation (MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

-

Anti-inflammatory Activity

Pyrrole-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The tosyl group in the core structure is a common feature in many selective COX-2 inhibitors.

Table 2: COX Inhibition by Representative Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5u | 45.23 - 204.51 | 1.79 | 74.92 |

| 5s | 45.23 - 204.51 | 2.51 | 72.95 |

| 5r | 45.23 - 204.51 | - | 64.40 |

| 5t | 45.23 - 204.51 | - | 22.21 |

| Celecoxib | - | - | 78.06 |

Note: The data presented is for pyrazole derivatives with structural similarities to potential derivatives of this compound, highlighting the potential for COX inhibition.[4]

Experimental Protocol for In Vitro COX Inhibition Assay:

-

Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

-

Procedure:

-

Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Antimicrobial Activity

Table 3: Antimicrobial Activity of Representative Pyrrole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | 16 |

| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 |

| Marinopyrrole A derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 |

| Phallusialide A | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Phallusialide B | Escherichia coli | 64 |

Note: The data presented is for other pyrrole derivatives to indicate the potential antimicrobial activity of this class of compounds.[5]

Experimental Protocol for Antimicrobial Activity Evaluation (Broth Microdilution):

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Procedure:

-

Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions for the microorganism to grow.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Visualizations

The following diagrams illustrate the general synthetic pathways and experimental workflows relevant to the study of this compound and its derivatives.

References

- 1. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile building block in organic synthesis and pharmaceutical research.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various common laboratory solvents is provided to guide researchers in their experimental design. This guide is intended to be a valuable resource for scientists working with this compound, enabling informed decisions in reaction setup, purification, and formulation development.

Introduction

This compound, with the molecular formula C₁₂H₁₁NO₃S, is a solid organic compound with a melting point of approximately 95°C.[2] Its structure, featuring a polar sulfonyl group and an aldehyde functional group attached to a pyrrole ring, alongside a non-polar toluene moiety, suggests a moderate overall polarity.[3] Understanding the solubility of this compound is crucial for its effective use in various chemical applications, including as an intermediate in the synthesis of biologically active molecules.[1]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5] This guide will utilize this principle to predict the solubility of this compound across a spectrum of common laboratory solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common solvents, categorized by their polarity and protic/aprotic nature. The predictions are qualitative and should be confirmed by experimental determination.

| Solvent | Chemical Formula | Type | Predicted Solubility | Justification |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | Non-Polar, Aprotic | Low / Insoluble | The significant polarity of the sulfonyl and aldehyde groups is unlikely to be overcome by the non-polar nature of hexane. |

| Toluene | C₇H₈ | Non-Polar, Aprotic | Medium | The presence of the toluene-like moiety in the solute may provide some affinity for toluene as a solvent. |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar, Aprotic | Medium | Diethyl ether has a slight polarity that may allow for some dissolution of the moderately polar solute. |

| Polar Aprotic Solvents | ||||

| Acetone | (CH₃)₂CO | Polar, Aprotic | High | Acetone is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.[6] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar, Aprotic | High | Ethyl acetate is a moderately polar solvent that is often effective at dissolving compounds with mixed polarity characteristics. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar, Aprotic | High | DCM is a versatile solvent that can dissolve many organic compounds due to its ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar, Aprotic | High | THF is a polar aprotic solvent with good solvating power for a variety of organic molecules. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar, Aprotic | High | DMF is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar, Aprotic | High | DMSO is a strongly polar aprotic solvent and is expected to be a very effective solvent for this compound. |

| Polar Protic Solvents | ||||

| Water | H₂O | Polar, Protic | Low / Insoluble | The large non-polar surface area of the molecule will likely dominate over the polar functional groups, leading to poor aqueous solubility. Generally, aldehydes with longer carbon chains have decreased water solubility.[6] |

| Methanol | CH₃OH | Polar, Protic | Medium to High | Methanol's polarity and ability to hydrogen bond may allow for good solubility. |

| Ethanol | C₂H₅OH | Polar, Protic | Medium to High | Similar to methanol, ethanol is a polar protic solvent that should effectively dissolve the compound. |

| Isopropanol | (CH₃)₂CHOH | Polar, Protic | Medium | Isopropanol is slightly less polar than methanol and ethanol, which might result in slightly lower, but still significant, solubility. |

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the static equilibrium method.

3.1. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the mass of the transferred supernatant.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of supernatant (L)) / Volume of supernatant (L)

-

Alternatively, if mass was used: S ( g/100g solvent) = (mass of solute in aliquot / mass of solvent in aliquot) × 100

-

3.3. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table, expressing solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Conclusion

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | C12H11NO3S | CID 5132995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

Theoretical Insights into the Molecular Structure of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile building block in organic synthesis and pharmaceutical research.[1] While comprehensive theoretical studies specifically on this molecule are not extensively published, this document synthesizes available data from computational and experimental studies of closely related analogs, including pyrrole-2-carboxaldehyde and other N-sulfonylated pyrroles. This guide offers valuable insights for researchers engaged in the design and development of novel therapeutics and functional materials.

Molecular Structure and Properties

This compound, also known as 1-tosylpyrrole-2-carboxaldehyde, is characterized by a pyrrole ring N-substituted with a p-toluenesulfonyl (tosyl) group and a carboxaldehyde group at the C2 position.[2] The presence of the electron-withdrawing tosyl and aldehyde groups significantly influences the electronic and conformational properties of the pyrrole ring.

Computed Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C12H11NO3S | PubChem[2] |

| Molecular Weight | 249.29 g/mol | PubChem[2] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde | PubChem[2] |

| CAS Number | 102619-05-6 | PubChem[2] |

Theoretical and Computational Analysis

Conformational Analysis

The rotational barrier around the C2-C(aldehyde) bond and the orientation of the tosyl group relative to the pyrrole ring are key determinants of the molecule's conformation. For pyrrole-2-carboxaldehyde, computational studies have investigated the relative energies of different conformers.[3] It is established that the molecule can exist in different forms depending on the orientation of the aldehyde group.[3] The introduction of the bulky and electronically influential tosyl group at the N1 position is expected to introduce further conformational constraints and preferences.

Geometric Parameters

The following table presents representative calculated geometric parameters for pyrrole-2-carboxaldehyde, which can serve as a baseline for understanding the geometry of the pyrrole-aldehyde fragment in the target molecule. The presence of the tosyl group will likely induce small changes in these parameters.

Calculated Geometric Parameters for Pyrrole-2-Carboxaldehyde (Illustrative):

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | ||

| C2-C3 | 1.38 | ||

| C3-C4 | 1.42 | ||

| C4-C5 | 1.38 | ||

| C5-N1 | 1.37 | ||

| C2-C(aldehyde) | 1.47 | ||

| C(aldehyde)-O | 1.22 | ||

| N1-C2-C3 | 108.5 | ||

| C2-C3-C4 | 107.5 | ||

| C3-C4-C5 | 107.5 | ||

| C4-C5-N1 | 108.5 | ||

| C5-N1-C2 | 108.0 | ||

| N1-C2-C(aldehyde)-O | ~180 (anti) or ~0 (syn) |

Note: These are typical values from DFT calculations on pyrrole-2-carboxaldehyde and are provided for illustrative purposes. Actual values for this compound will vary.

Experimental Protocols

Synthesis of this compound

A general synthetic route to N-sulfonylated pyrroles involves the reaction of pyrrole with a sulfonyl chloride in the presence of a base. The subsequent formylation at the C2 position can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Illustrative Synthetic Protocol:

-

N-Tosylation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a base (e.g., sodium hydride, triethylamine). Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product (1-tosylpyrrole) by column chromatography or recrystallization.

-

Formylation of 1-Tosylpyrrole: To a solution of 1-tosylpyrrole in a suitable solvent (e.g., dimethylformamide), add a formylating agent such as phosphoryl chloride (POCl3) at 0 °C. Stir the reaction mixture at room temperature for a specified time. Quench the reaction by pouring it onto ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Computational Methodology

A typical computational protocol for studying the structure of this compound using DFT would involve the following steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-31G(d) or larger basis set.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Visualizations

Caption: A typical workflow for the computational study of a molecule.

Caption: Key structural components of this compound.

Conclusion

This technical guide has provided a summary of the structural and electronic features of this compound based on available data and theoretical considerations from analogous compounds. The insights into its molecular properties, combined with protocols for its synthesis and computational analysis, offer a valuable resource for researchers in medicinal chemistry and materials science. Further dedicated theoretical and experimental studies on this specific molecule are warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde for researchers, scientists, and drug development professionals. This versatile compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

This compound, also known as 1-tosylpyrrole-2-carboxaldehyde, is a pyrrole derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the pyrrole nitrogen and an aldehyde group at the 2-position. The tosyl group acts as a robust protecting group and enhances the electrophilicity of the pyrrole ring, making it a valuable intermediate for further chemical transformations.[3] Its utility is well-recognized in the synthesis of complex pyrrole derivatives, which are integral to agrochemicals, materials science, and importantly, the design of novel anti-inflammatory and anti-cancer agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 102619-05-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃S | [1] |

| Molecular Weight | 249.29 g/mol | [4] |

| Appearance | Bluish solid / White to yellow to orange powder to crystal | [1][5] |

| Melting Point | 107-109 °C / 94 - 97 °C | [1][5] |

| Purity | ≥ 98% (Assay by titration) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 | [5] |

| HRMS | calcd for C₁₂H₁₂NO₃S [M+H]⁺ 250.0538, found 250.0537 | [5] |

| IR (KBr) | 2895, 1666, 1538, 1421, 1251, 1153, 670 cm⁻¹ | [5] |

Historical Context and Discovery

The synthesis of this compound is intrinsically linked to the development of formylation reactions for aromatic compounds. The key transformation for introducing the aldehyde group onto the pyrrole ring is the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927 and allows for the formylation of electron-rich arenes using a substituted formamide and phosphorus oxychloride.[6] The reactive electrophile in this reaction is the Vilsmeier reagent, a chloroiminium ion.[6]

While the Vilsmeier-Haack reaction has been a cornerstone of organic synthesis for decades, the specific preparation of this compound is a more recent development. The synthesis of the precursor, 1-tosylpyrrole, was a necessary antecedent. The tosylation of pyrrole provides a stable derivative that can undergo further functionalization.

The direct synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 1-tosylpyrrole. This method provides a high yield of the desired product and has become a standard procedure for its preparation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its precursors are provided below.

Synthesis of the Vilsmeier Reagent

The Vilsmeier reagent is typically prepared in situ just before its use in the formylation reaction.

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylformamide (DMF) (1.1 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF.

-

A canary yellow precipitate of the Vilsmeier reagent will form.

-

Allow the reaction mixture to stir at room temperature for 15 minutes before proceeding with the formylation reaction.[5]

Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of 1-tosylpyrrole.

Materials:

-

1-Tosylpyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare the Vilsmeier reagent as described above.

-

Dissolve 1-tosylpyrrole in a suitable solvent (e.g., dichloromethane).

-

Add the solution of 1-tosylpyrrole to the freshly prepared Vilsmeier reagent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully quench the reaction mixture by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a bluish solid in 85% yield.[5]

Synthetic Pathway and Mechanism Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and reaction mechanisms.

Caption: Overall synthetic workflow for this compound.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-tosylpyrrole.

Applications in Research and Development

This compound is a versatile intermediate with broad applications in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It serves as a key precursor in the synthesis of pharmaceutical intermediates for the development of new drugs.[1] The pyrrole scaffold is present in numerous biologically active compounds, and the aldehyde functional group allows for a variety of subsequent chemical modifications.[1]

-

Synthetic Chemistry: As a building block, it is employed in the synthesis of complex molecules. The tosyl group can be removed under specific conditions, and the aldehyde can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity.[1]

-

Materials Science: This compound is utilized in the formulation of advanced materials, including polymers and coatings.[2]

-

Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biological processes.[2]

Conclusion

This compound is a valuable and versatile synthetic intermediate with a history rooted in the fundamental principles of aromatic chemistry. Its synthesis, primarily through the Vilsmeier-Haack formylation of 1-tosylpyrrole, is a well-established and efficient process. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel molecules with significant biological and material properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 4. This compound | 102619-05-6 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

literature review of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde synthesis

An In-depth Technical Guide to the Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both sulfonyl and aldehyde functional groups, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry.[1]

The primary synthetic route to this compound involves a two-step process: the N-tosylation of pyrrole to form 1-(p-Toluenesulfonyl)pyrrole (also known as 1-Tosylpyrrole), followed by the formylation of this intermediate, typically via the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

The initial step in the synthesis is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a crucial step as it activates the pyrrole ring towards electrophilic substitution and directs the subsequent formylation to the desired position.

Experimental Protocol: N-Tosylation of Pyrrole

A common and effective method for the synthesis of 1-Tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.[2]

Materials:

-

Pyrrole

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Sodium Hydride (NaH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure using Triethylamine: [2]

-

Dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Procedure using Sodium Hydride: [3]

-

Suspend 60% sodium hydride (a slight excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Slowly add a solution of pyrrole (1.0 equivalent) in THF dropwise to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in THF.

-

Continue stirring at room temperature for 3 hours.

-

After the reaction is complete (monitored by TLC), quench by carefully adding water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the residue from a mixture of methanol and water to obtain 1-Tosylpyrrole.[3]

Quantitative Data for 1-Tosylpyrrole Synthesis

| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Method 1 | Triethylamine | Dichloromethane | 0 to RT | 12 - 24 | 70 - 85 | [2] |

| Method 2 | Sodium Hydride | Tetrahydrofuran | RT | 3.5 | 99 | [3] |

Part 2: Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[7][8]

The formylation of 1-substituted pyrroles is influenced by both electronic and steric factors.[9][10] While the tosyl group is electron-withdrawing, the pyrrole ring remains sufficiently activated for electrophilic substitution. The reaction generally favors formylation at the α-position (C2) over the β-position (C3), although the ratio of isomers can be influenced by the steric bulk of the 1-substituent.[9][10]

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized procedure for the formylation of an N-substituted pyrrole, which can be adapted for 1-Tosylpyrrole. A detailed procedure for the formylation of unsubstituted pyrrole is also available and serves as a useful reference.[11]

Materials:

-

1-(p-Toluenesulfonyl)pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM) or Ethylene Dichloride

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) or Sodium Acetate solution

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, place anhydrous DMF (used as both reagent and solvent).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise, maintaining a low temperature (e.g., 0-10°C). An exothermic reaction occurs, forming the Vilsmeier reagent (a chloromethyliminium salt).[7][11]

-

After the addition is complete, stir the mixture at low temperature for a short period.

-

Add a solution of 1-(p-Toluenesulfonyl)pyrrole in an anhydrous solvent like DCM or ethylene dichloride to the Vilsmeier reagent at a low temperature.

-

After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.[12] This step should be done cautiously as it can be exothermic and may release gas.

-

Extract the product with a suitable organic solvent (e.g., DCM or ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H11NO3S | [1][13] |

| Molecular Weight | 249.28 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 94 - 97 °C | [1] |

| CAS Number | 102619-05-6 | [1][13] |

Reaction Mechanisms and Workflows

Synthesis of 1-Tosylpyrrole

Caption: N-Tosylation of Pyrrole Workflow.

Vilsmeier-Haack Reaction Mechanism

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 3. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | C12H11NO3S | CID 5132995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde as a versatile building block in the multi-step synthesis of complex heterocyclic molecules. The tosyl group serves as an excellent activating and protecting group for the pyrrole nitrogen, enhancing its stability and allowing for selective transformations at other positions of the pyrrole ring. The aldehyde functionality at the 2-position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of pharmaceutically relevant scaffolds.

Overview of Synthetic Utility

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pyrrole derivatives with potential anti-inflammatory and anti-cancer properties. Its utility stems from the ability to undergo a range of chemical transformations, such as:

-

Nucleophilic Additions: The aldehyde group readily reacts with various nucleophiles to form alcohols, which can be further elaborated.

-

Condensation Reactions: It can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are crucial for extending the carbon chain at the 2-position, typically leading to the formation of alkenes which are precursors for further functionalization.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives.

The tosyl group can be removed under specific conditions to yield the free N-H pyrrole, adding another layer of synthetic flexibility.

Multi-Step Synthesis of a Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Precursor

This section details a representative multi-step synthesis of a key precursor for the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) core, a class of potent anti-tumor agents known for their DNA-interactive properties. This synthetic route highlights the strategic application of this compound.

Logical Workflow for the Synthesis of a PBD Precursor

Caption: Synthetic workflow for a PBD precursor.

Experimental Protocols

Step 1: Synthesis of (E)-3-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)acrylonitrile

This step involves a Horner-Wadsworth-Emmons reaction to introduce a cyano-vinyl group at the 2-position of the pyrrole ring.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.77 g, 10 mmol) in dry THF (10 mL) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (2.49 g, 10 mmol) in dry THF (20 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

| Parameter | Value |

| Yield | 85-95% |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.80 (d, 2H), 7.35 (d, 2H), 7.20 (dd, 1H), 6.95 (d, 1H), 6.50 (d, 1H), 6.30 (dd, 1H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 145.5, 137.0, 135.0, 130.0, 128.5, 127.0, 125.0, 118.0, 115.0, 110.0, 105.0, 21.7 |

| IR (KBr, cm⁻¹) ν | 2220 (C≡N), 1620 (C=C), 1370, 1175 (SO₂) |

Step 2: Synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine (Illustrative Deprotection and Reduction)

For the purpose of illustrating the subsequent steps in a more streamlined manner, this protocol describes the reduction of the nitrile and alkene, along with the removal of the tosyl group. In a practical synthesis, the reduction of the nitrile and alkene would precede the amide coupling, and detosylation would be one of the final steps.

Protocol:

-

To a solution of (E)-3-(1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)acrylonitrile (2.72 g, 10 mmol) in methanol (50 mL), add magnesium turnings (1.2 g, 50 mmol) in portions.

-

Stir the mixture at room temperature for 6 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amine.

-

The crude product can be further purified by column chromatography if necessary.

| Parameter | Value |

| Yield | 70-80% |

| Appearance | Oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.0 (br s, 1H, NH), 6.70 (m, 1H), 6.10 (m, 1H), 6.05 (m, 1H), 2.80 (t, 2H), 2.70 (t, 2H), 1.80 (quint, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 130.0, 115.0, 108.0, 105.0, 41.0, 33.0, 28.0 |

| IR (neat, cm⁻¹) ν | 3350 (N-H), 2930, 2860 (C-H) |

Application in the Synthesis of DNA-Interactive Agents

The pyrrolo[2,1-c][1][2]benzodiazepine (PBD) core, accessible through multi-step synthesis involving intermediates derived from this compound, is a privileged scaffold for the design of DNA-interactive agents. These compounds typically bind to the minor groove of DNA, leading to cytotoxic effects, which makes them valuable candidates for the development of novel anticancer drugs.

Conceptual Pathway to PBD Core Formation

Caption: PBD core synthesis pathway.

The synthesis of various PBD analogues allows for the exploration of structure-activity relationships (SAR), where modifications to the pyrrole ring, the diazepine ring, or substituents on the aromatic ring can significantly impact DNA-binding affinity and biological activity. The use of this compound provides a reliable and versatile entry point into this important class of molecules.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile heterocyclic building block, has garnered significant attention in medicinal chemistry. Its unique structural features, including the reactive aldehyde group and the tosyl-protected pyrrole ring, make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.[1] The tosyl group serves as a crucial protecting group for the pyrrole nitrogen, enhancing stability and allowing for selective reactions at the aldehyde functionality.

I. Anticancer Applications: Synthesis of Polyenylpyrrole Derivatives